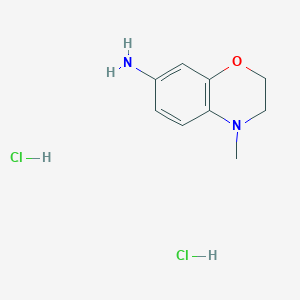
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride
Descripción general
Descripción
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O and its molecular weight is 237.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that analogues of 1,4-Benzoxazine, which include compounds structurally related to 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).
Synthesis and Applications in Organic Chemistry
Studies have developed methods for synthesizing N-substituted 3,4-dihydro-2H-1,4-benzoxazines, which are closely related to the compound . These methods involve biomass-involved, one-pot, two-step protocols, indicating the compound's relevance in organic synthesis and potential applications in material science (Zhang et al., 2014).
Luminescent Materials and Reducing Agents
3,4-Dihydro-1,3-2H-benzoxazines, a class to which this compound belongs, have been explored for applications beyond their use as monomers. They have shown potential as luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating the versatility of this compound class in various scientific applications (Wattanathana et al., 2017).
Pesticidal Activity
There has been research on the synthesis of 1, 3-Benzoxazines, similar in structure to the compound , and their evaluation for pesticidal activity. This research indicates that these compounds can be effective insect growth regulators and have promising fungitoxicity, suggesting potential applications in agriculture and pest control (Shakil et al., 2010).
Ecological Role and Bioactivity
The (2H)-1,4-benzoxazin-3(4H)-one class, which includes the compound of interest, has been studied for its ecological role and bioactivity. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of interest for their natural herbicide potential and pharmaceutical applications (Macias et al., 2009).
Propiedades
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-11-4-5-12-9-6-7(10)2-3-8(9)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOSCGVLAJJQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)



![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
